Acetic acid;fluoranthene-2,4,8-triol
Description
Properties
CAS No. |
73921-77-4 |
|---|---|
Molecular Formula |
C22H22O9 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
acetic acid;fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4) |
InChI Key |
LZPZIHCHXPHSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .
Scientific Research Applications
Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .
Comparison with Similar Compounds
Key Properties :
- Chemical Structure : Fluoranthene (C₁₆H₁₀) modified with three hydroxyl groups.
- Role of Acetic Acid: Acts as a catalyst in reductive degradation processes of PAHs when combined with activated magnesium (Mg) in anhydrous ethanol, achieving up to 90% removal of fluoranthene and anthracene from coal tar .
- Applications : Investigated in environmental remediation for selective PAH degradation .
Comparison with Structurally Similar Compounds
Fluoranthene Derivatives and PAHs
Hydroxylated Aromatic Compounds
Research Findings and Mechanistic Insights
Reductive Degradation of PAHs
- Catalytic System: Glacial acetic acid (60–120 μL) with Mg powder (30–90 mg) in anhydrous ethanol selectively degrades anthracene and fluoranthene in coal tar (500 ppm initial concentration). Efficiency: 89–90% removal achieved with double reagent dosage (60 mg Mg + 120 μL acetic acid) . Products: 9,10-Dihydroanthracene and 2,3-dihydrofluoranthene are primary reduced forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
